![molecular formula C19H18N4O5S B2750637 1-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione CAS No. 2097861-85-1](/img/structure/B2750637.png)

1-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

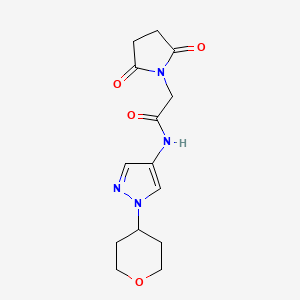

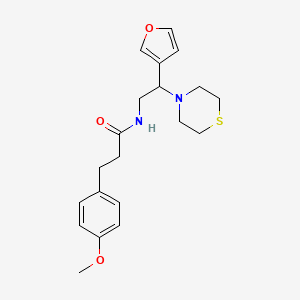

The compound “1-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several functional groups and rings . It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . The compound also has a pyridine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . The exact method would depend on the starting materials and the specific conditions required for each reaction . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups . The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used . The presence of several different functional groups means that the compound could potentially undergo a wide range of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, its solubility would depend on the presence and arrangement of polar functional groups . Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry

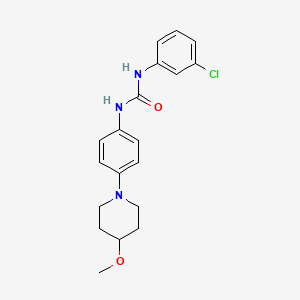

This compound is related to the field of synthetic chemistry, particularly in the synthesis of Nα-urethane-protected β- and γ-amino acids. The efficient synthesis of these amino acids is crucial for various biochemical applications (Cal et al., 2012).

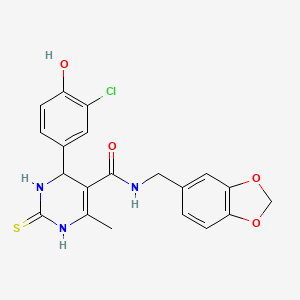

Anticonvulsant Activity

A significant application of this compound is in the development of anticonvulsant agents. Research shows that certain derivatives of pyrrolidine-2,5-dione, including the specified compound, have potential as anticonvulsant agents, with some compounds exhibiting promising protective indices and mechanisms of action (Rybka et al., 2017).

Lipid Peroxidation Inhibition

The compound is also noted in research on lipid peroxidation inhibition. Studies have identified derivatives that are potent inhibitors of lipid peroxidation, suggesting applications in neuroprotective strategies (Braughler et al., 1987).

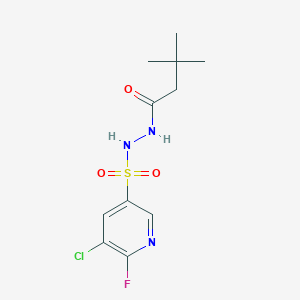

Photodegradation Studies

Photostability and degradation studies of pyrrolidine-2,5-dione derivatives, including the compound , are important for understanding their stability and shelf life under various conditions. This is crucial for their application in pharmaceutical formulations (Muszalska et al., 2015).

Preparation of Heterocyclic Compounds

Another application lies in the preparation of heterocyclic compounds. The compound serves as a starting material for various heterocyclic derivatives, which have widespread applications in medicinal chemistry and drug development (Ohta et al., 2002).

Stereoselective Synthesis

The compound is relevant in the stereoselective synthesis of hydroxypyrrolidines and hydroxypiperidines. This synthesis is important in the development of drugs and active pharmaceutical ingredients (Carretero et al., 1996).

Wirkmechanismus

Target of Action

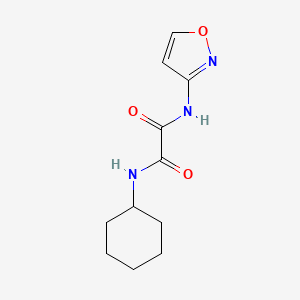

Compounds with a similar pyrrolidine scaffold have been reported to show activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling .

Mode of Action

It is suggested that the chiral moiety of similar compounds influences kinase inhibition . This implies that the compound may interact with its targets, possibly CK1γ and CK1ε, leading to their inhibition and subsequent alteration of their associated cellular processes .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways associated with ck1γ and ck1ε, such as the wnt signaling pathway . The Wnt signaling pathway plays a crucial role in cell proliferation, migration, and differentiation.

Result of Action

Given its potential inhibitory action on ck1γ and ck1ε, it can be inferred that the compound may alter cellular processes regulated by these kinases, such as cell division and wnt signaling .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

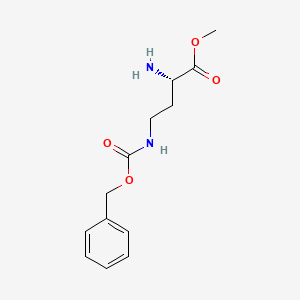

IUPAC Name |

1-[4-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5S/c24-17-7-8-18(25)23(17)14-3-5-16(6-4-14)29(27,28)21-10-11-22(19(26)13-21)15-2-1-9-20-12-15/h1-6,9,12H,7-8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRWLFYXVPBVAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2750557.png)

![N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide](/img/structure/B2750558.png)

![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2750560.png)

![N-(sec-butyl)-1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750562.png)

![N-[2-(2-Phenylphenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2750565.png)

![4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2750567.png)

![3,4-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2750576.png)